4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one
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Overview
Description
4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, methyl iodide, and octadecanol.
Alkylation: The hydroxyl group at the 7-position of 4-hydroxycoumarin is alkylated using methyl iodide in the presence of a base like potassium carbonate.
Etherification: The hydroxyl group at the 6-position is then etherified with octadecanol under acidic conditions to form the octadecyloxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form a hydroxyl group.
Substitution: The methyl and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-oxo-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one.
Reduction: Formation of 4-hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the methyl or octadecyloxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various benzopyran derivatives.
7-Methylcoumarin: A compound with similar structural features but lacking the octadecyloxy group.
6-Octadecyloxycoumarin: A compound with the octadecyloxy group but lacking the hydroxyl and methyl groups.
Uniqueness
4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one is unique due to the presence of both the octadecyloxy group and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
191854-31-6 |
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Molecular Formula |
C28H44O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-6-octadecoxychromen-2-one |
InChI |
InChI=1S/C28H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31-26-21-24-25(29)22-28(30)32-27(24)20-23(26)2/h20-22,29H,3-19H2,1-2H3 |
InChI Key |
SLCOLDLUYDHZTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1C)OC(=O)C=C2O |
Origin of Product |
United States |
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